molecular formula C17H17NO3 B5869254 methyl 2-methyl-3-[(phenylacetyl)amino]benzoate

methyl 2-methyl-3-[(phenylacetyl)amino]benzoate

Cat. No. B5869254
M. Wt: 283.32 g/mol
InChI Key: QDBIDSUMDBPJAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-methyl-3-[(phenylacetyl)amino]benzoate is a synthetic compound that belongs to the class of benzamide derivatives. It is commonly known as MPA for short. MPA has been widely used in scientific research due to its unique chemical properties and potential applications in various fields.

Mechanism of Action

MPA acts as an HDAC inhibitor by binding to the active site of HDAC enzymes and preventing the deacetylation of histone proteins. This leads to an increase in histone acetylation and changes in gene expression patterns. MPA has also been shown to induce cell cycle arrest and apoptosis in cancer cells by upregulating the expression of pro-apoptotic genes and downregulating the expression of anti-apoptotic genes.
Biochemical and Physiological Effects:
MPA has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, induce differentiation of cancer cells, and inhibit angiogenesis. MPA has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, MPA has been shown to have neuroprotective effects by increasing the expression of neurotrophic factors.

Advantages and Limitations for Lab Experiments

The advantages of using MPA in lab experiments include its potent HDAC inhibitory activity, its ability to induce cell cycle arrest and apoptosis in cancer cells, and its anti-inflammatory and neuroprotective effects. However, MPA has some limitations, including its low solubility in water and its potential toxicity at high doses.

Future Directions

For research on MPA include investigating its potential as a combination therapy with other drugs, optimizing its pharmacokinetic properties, and exploring its effects on other biological processes. Additionally, further research is needed to understand the molecular mechanisms underlying the anti-cancer and neuroprotective effects of MPA.

Synthesis Methods

MPA can be synthesized through a multi-step process starting from 2-chlorobenzoic acid. The synthesis involves the reaction of 2-chlorobenzoic acid with thionyl chloride, followed by the reaction with methylamine and phenylacetic acid. The final product is obtained by the reaction of the intermediate with sodium hydroxide and methyl iodide. The overall yield of the synthesis is around 50%.

Scientific Research Applications

MPA has been extensively used in scientific research as a tool to investigate various biological processes such as cell proliferation, apoptosis, and angiogenesis. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDAC inhibitors have been identified as potential therapeutic agents for the treatment of cancer, neurological disorders, and inflammatory diseases.

properties

IUPAC Name

methyl 2-methyl-3-[(2-phenylacetyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-12-14(17(20)21-2)9-6-10-15(12)18-16(19)11-13-7-4-3-5-8-13/h3-10H,11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDBIDSUMDBPJAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)CC2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.